molecular formula C11H14O2 B1315505 4-Isopropoxy-2-methylbenzaldehyde CAS No. 86786-25-6

4-Isopropoxy-2-methylbenzaldehyde

Cat. No.: B1315505
CAS No.: 86786-25-6
M. Wt: 178.23 g/mol
InChI Key: HPZOYTGEBKZHCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Isopropoxy-2-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane in the presence of an alkali and a catalyst to form another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to yield this compound . This method is efficient, yielding a high-purity product with a total yield of over 79% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of non-toxic reagents and the generation of minimal acidic wastewater are key considerations in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Isopropoxy-2-methylbenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways . Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxy-4-methylbenzaldehyde: Similar in structure but with different positional isomerism.

    4-Methoxy-2-methylbenzaldehyde: Contains a methoxy group instead of an isopropoxy group.

    4-Isopropoxybenzaldehyde: Lacks the methyl group at the 2-position.

Uniqueness

4-Isopropoxy-2-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-methyl-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)13-11-5-4-10(7-12)9(3)6-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZOYTGEBKZHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517777
Record name 2-Methyl-4-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86786-25-6
Record name 2-Methyl-4-[(propan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound was synthesized as in Example 87.1, using 4-hydroxy-2-methylbenzaldehyde (54.4 mg, 0.40 mmol) in place of 4-hydroxybenzaldehyde and 2-iodopropane (100 μL, 0.80 mmol) in place of 1-iodo-(3,3,3-trifluoro)propane to give 2-methyl-4-isopropoxybenzaldehyde (54 mg, 76%). Used without further characterization.
Quantity
54.4 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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